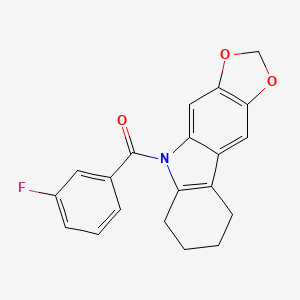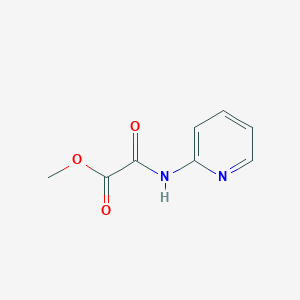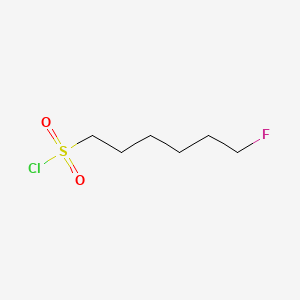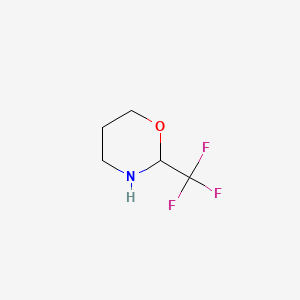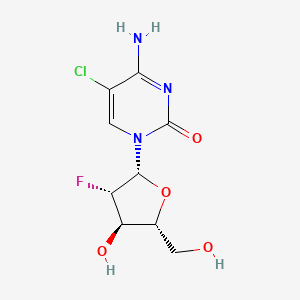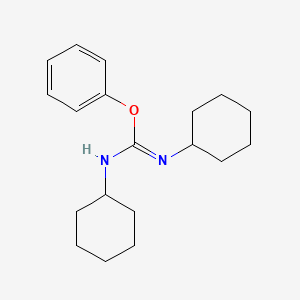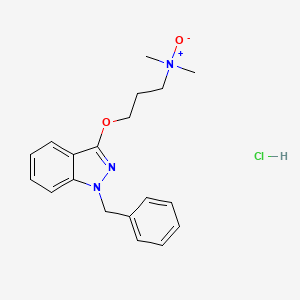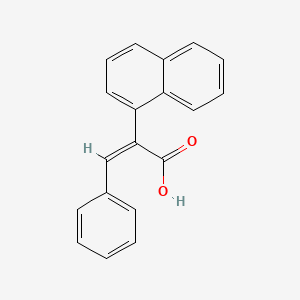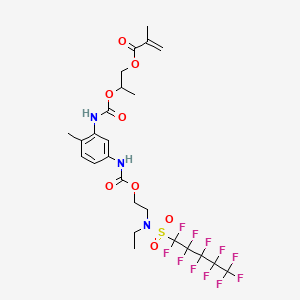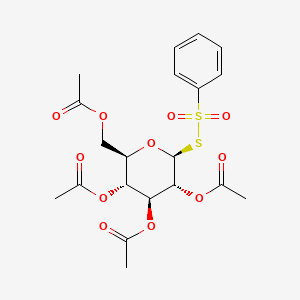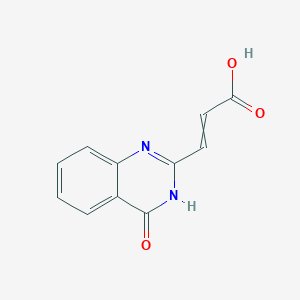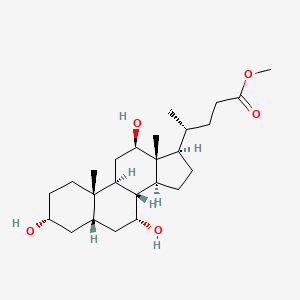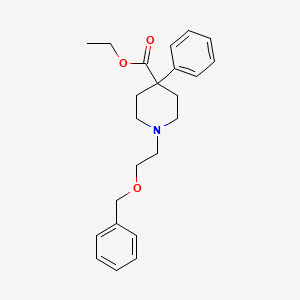
Benzethidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzethidine is a synthetic opioid analgesic that belongs to the class of phenylpiperidine derivatives. It is chemically related to pethidine (meperidine, or Demerol) and has similar effects, including analgesia, sedation, nausea, and respiratory depression . This compound is not currently used in medicine and is classified as a Schedule I drug under various international drug control conventions .
Preparation Methods
Benzethidine can be synthesized through a series of chemical reactions involving the formation of the piperidine ring and subsequent functionalization. The synthetic route typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving appropriate precursors.
Functionalization: The piperidine ring is functionalized by introducing the phenyl and benzyloxyethyl groups. This is achieved through a series of substitution reactions.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.
Chemical Reactions Analysis
Benzethidine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes present in the molecule to alcohols.
Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Hydrolysis: The ester group in this compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Chemistry: Benzethidine serves as a model compound for studying the synthesis and reactivity of phenylpiperidine derivatives.
Biology: Research on this compound helps in understanding the pharmacological effects of opioid analgesics and their interactions with biological targets.
Medicine: Although not used clinically, this compound is studied for its analgesic properties and potential therapeutic applications.
Mechanism of Action
Benzethidine exerts its effects by binding to opioid receptors in the central nervous system. The primary molecular targets are the mu-opioid receptors, which mediate analgesia and sedation. The binding of this compound to these receptors inhibits the release of neurotransmitters, leading to reduced pain perception and sedation .
Comparison with Similar Compounds
Benzethidine is similar to other phenylpiperidine derivatives, such as:
Pethidine (Meperidine): Both compounds have similar analgesic effects, but this compound is not used clinically.
Fentanyl: Another phenylpiperidine derivative with potent analgesic properties, used clinically for pain management.
Alfentanil: A short-acting opioid analgesic related to fentanyl, used in anesthesia.
This compound is unique in its specific chemical structure, which includes the benzyloxyethyl group, distinguishing it from other phenylpiperidine derivatives .
Properties
CAS No. |
3691-78-9 |
|---|---|
Molecular Formula |
C23H29NO3 |
Molecular Weight |
367.5 g/mol |
IUPAC Name |
ethyl 4-phenyl-1-(2-phenylmethoxyethyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C23H29NO3/c1-2-27-22(25)23(21-11-7-4-8-12-21)13-15-24(16-14-23)17-18-26-19-20-9-5-3-6-10-20/h3-12H,2,13-19H2,1H3 |
InChI Key |
UVTBZAWTRVBTMK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CCOCC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


